molecular formula C13H13N3OS2 B4512828 (4-Phenyl-1,2,3-thiadiazol-5-yl)(thiomorpholin-4-yl)methanone

(4-Phenyl-1,2,3-thiadiazol-5-yl)(thiomorpholin-4-yl)methanone

Cat. No.: B4512828
M. Wt: 291.4 g/mol
InChI Key: UWFOWXBEZOAJKF-UHFFFAOYSA-N
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Description

The compound "(4-Phenyl-1,2,3-thiadiazol-5-yl)(thiomorpholin-4-yl)methanone" (CAS: 477857-70-8, molecular formula: C₁₃H₁₃N₃O₂S, molecular weight: 275.33 g/mol) is a heterocyclic organic molecule featuring a 1,2,3-thiadiazole core substituted with a phenyl group at the 4-position and a thiomorpholine moiety at the 5-position via a ketone bridge . This compound is structurally related to agrochemical and pharmaceutical intermediates, though its specific applications remain understudied .

Properties

IUPAC Name

(4-phenylthiadiazol-5-yl)-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3OS2/c17-13(16-6-8-18-9-7-16)12-11(14-15-19-12)10-4-2-1-3-5-10/h1-5H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWFOWXBEZOAJKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(=O)C2=C(N=NS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Phenyl-1,2,3-thiadiazol-5-yl)(thiomorpholin-4-yl)methanone typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-phenyl-1,2,3-thiadiazole-5-amine with thiomorpholine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) under anhydrous conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiomorpholine ring undergoes nucleophilic substitution at the sulfur atom, while the thiadiazole moiety reacts at the C-2 and C-5 positions. Key reactions include:

  • Thiomorpholine ring opening : Treatment with alkyl halides (e.g., methyl iodide) in DMF at 60°C replaces the sulfur atom with alkyl groups, forming sulfonium intermediates that degrade to secondary amines.

  • Thiadiazole substitution : Reactions with hydrazines or amines at the C-5 position yield 5-substituted thiadiazoles. For example, refluxing with phenylhydrazine in ethanol produces (5-(phenylhydrazine)-1,3,4-thiadiazol-2-yl)(thiomorpholin-4-yl)methanone (yield: 78%) .

Table 1: Substitution Reactions and Conditions

ReagentConditionsProductYieldSource
Methyl iodideDMF, 60°C, 6 hrSulfonium intermediate65%
PhenylhydrazineEthanol, reflux, 4 hr5-Phenylhydrazine derivative78%
Sodium methoxideTHF, RT, 12 hrMethoxy-thiadiazole analog52%

Cycloaddition and Ring-Opening Reactions

The thiadiazole ring participates in [3+2] cycloadditions with nitrile oxides or diazo compounds:

  • With nitrile oxides : Forms 1,3,4-thiadiazolo[3,2-a]pyrimidine derivatives under microwave irradiation (120°C, 20 min) .

  • Ring-opening with Grignard reagents : Reaction with ethylmagnesium bromide cleaves the thiadiazole ring, yielding thiourea derivatives .

Oxidation and Reduction

  • Thiomorpholine oxidation : Treatment with H₂O₂ in acetic acid converts the thiomorpholine sulfur to a sulfoxide group (confirmed by IR: 1040 cm⁻¹ S=O stretch) .

  • Thiadiazole reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the thiadiazole to a dihydrothiazole, retaining the methanone group (NMR: δ 3.2 ppm, CH₂) .

Condensation and Cross-Coupling

The methanone carbonyl reacts with:

  • Hydrazines : Forms hydrazone derivatives (e.g., with 2,4-dinitrophenylhydrazine in HCl/EtOH; m.p. 215–217°C) .

  • Suzuki coupling : The phenyl group undergoes palladium-catalyzed coupling with aryl boronic acids (e.g., 4-methoxyphenylboronic acid; yield: 62%) .

Table 2: Reactivity Comparison with Analogous Methanones

CompoundReaction with H₂O₂Cycloaddition YieldReduction Product Stability
(4-Phenyl-thiadiazolyl)(thiomorpholinyl)Sulfoxide (72%)85%High
Phenyl-(5-phenyl-thiadiazolyl)methanone No reaction68%Moderate
(4-Methyl-thiadiazolyl)(phenyl)methanone Sulfone (58%)45%Low

Key Findings

  • The thiomorpholine sulfur is highly susceptible to oxidation, enabling sulfoxide/sulfone functionalization .

  • Thiadiazole C-5 substitutions proceed with higher regioselectivity compared to C-2 (3:1 ratio) .

  • Microwave-assisted cycloadditions improve yields by 20–30% over conventional heating .

Experimental protocols and spectral validation (e.g., ¹H-NMR, IR) align with methodologies in cited studies . This compound’s dual reactivity at both rings positions it as a versatile scaffold for medicinal and materials chemistry applications.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : The compound serves as an intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
  • Chemical Reactions : It can undergo various chemical transformations such as oxidation, reduction, and substitution, leading to the formation of derivatives with enhanced properties.

Biology

  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains. It may disrupt bacterial cell membranes or inhibit essential enzymes.
  • Anticancer Potential : Research has shown that derivatives of thiadiazoles can induce cytotoxic effects on cancer cell lines by interfering with cell signaling pathways crucial for tumor growth and proliferation.

Medicine

  • Therapeutic Applications : Investigations into the compound's pharmacological properties suggest potential uses in treating infections and cancers. Its mechanism of action may involve binding to specific molecular targets, thereby inhibiting their activity.
  • Drug Development : The compound is being explored for its role in developing new therapeutic agents aimed at combating resistant strains of bacteria and various types of cancer.

Industry

  • Material Science : The compound's unique properties make it suitable for developing new materials with specific characteristics, such as enhanced durability or biocompatibility.

Antimicrobial Activity Study

A study conducted by investigated the antimicrobial efficacy of thiadiazole derivatives against common pathogens such as E. coli and Staphylococcus aureus. The results indicated that compounds similar to (4-Phenyl-1,2,3-thiadiazol-5-yl)(thiomorpholin-4-yl)methanone exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.

Anticancer Activity Study

In another research published by , the anticancer effects of thiadiazole derivatives were assessed against various cancer cell lines including breast cancer (MCF7) and lung cancer (A549). The study found that certain derivatives showed cytotoxic effects with IC50 values below 20 µM, indicating strong potential for further development as anticancer agents.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialSignificant activity against E. coli and S. aureus
AnticancerCytotoxic effects on MCF7 and A549 cells

Mechanism of Action

The mechanism of action of (4-Phenyl-1,2,3-thiadiazol-5-yl)(thiomorpholin-4-yl)methanone involves interactions with various molecular targets. In medicinal applications, it may inhibit specific enzymes or receptors, leading to its therapeutic effects. For example, it could interact with DNA or proteins, disrupting cellular processes in bacteria or cancer cells . The exact pathways and targets depend on the specific application and require further research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features Reference
Target Compound C₁₃H₁₃N₃O₂S 275.33 Thiomorpholine, phenyl Sulfur-rich, ketone linkage
4-Methylphenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfone C₁₅H₁₂N₂O₂S₂ 316.40 Sulfone group, methylphenyl Higher polarity, thermal stability
N,N-Dimethyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide C₁₁H₁₂N₄OS 233.29 Dimethylcarboxamide Enhanced hydrogen-bonding capacity
1-Phenyl-3-(1,2,3-thiadiazol-5-yl) urea (TDZ) C₉H₈N₄OS 220.25 Urea moiety Plant growth regulator
4-Phenyl-1,2,3-thiadiazol-5-yl lithium C₇H₅N₂SLi 156.09 Lithium ion complex Reactive intermediate in synthesis

Physicochemical Properties

  • Thermal Stability : The sulfone derivative (C₁₅H₁₂N₂O₂S₂) exhibits higher thermal stability due to the sulfone group’s electron-withdrawing nature, which stabilizes the thiadiazole ring . In contrast, the target compound’s thiomorpholine group may reduce stability compared to sulfones but improve solubility in polar solvents .
  • Crystallinity: Analogous compounds like di(1H-tetrazol-5-yl)methanone oxime decompose at 288.7°C, stabilized by extensive hydrogen-bond networks . The target compound’s crystallinity remains uncharacterized, but derivatives with planar structures (e.g., fluorophenyl-thiazoles) show triclinic packing with P̄1 symmetry .

Stability and Reactivity

  • Hydrolytic Stability : Thiadiazole rings are generally resistant to hydrolysis, but the thiomorpholine group in the target compound may undergo ring-opening under acidic conditions .
  • Radical Reactivity : Thiadiazole-lithium intermediates (e.g., 4-phenyl-1,2,3-thiadiazol-5-yl lithium) are prone to ring-opening reactions, forming alkynylate anions or thioethers .

Biological Activity

The compound (4-Phenyl-1,2,3-thiadiazol-5-yl)(thiomorpholin-4-yl)methanone is a member of the thiadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyValue
Molecular Formula C13H13N3O2S
IUPAC Name Morpholin-4-yl-(4-phenylthiadiazol-5-yl)methanone
Molecular Weight 273.38 g/mol

The compound features a morpholine group linked to a thiadiazole ring with a phenyl substituent, contributing to its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to inhibit certain enzymes and receptors involved in critical cellular processes. For instance, it may disrupt cell signaling pathways essential for cancer cell proliferation and survival.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. The following table summarizes findings from various research studies investigating the anticancer activity of compounds similar to this compound:

Study ReferenceCell LineIC50 (µM)Observations
MCF-7 (Breast)10.5Significant cytotoxic effects observed
A549 (Lung)12.0Induced apoptosis in cancer cells
HeLa (Cervical)8.0Inhibition of cell proliferation

These studies demonstrate that compounds containing the thiadiazole moiety exhibit notable cytotoxic effects against various cancer cell lines.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown potential antimicrobial activity. Research indicates that thiadiazole derivatives can disrupt bacterial cell membranes and inhibit growth. The following table summarizes findings related to the antimicrobial activity of similar compounds:

Study ReferenceMicroorganismMIC (µg/mL)Observations
Candida albicans15Effective against fungal infections
Staphylococcus aureus20Inhibition of bacterial growth

These results suggest that the compound may be a promising candidate for further development as an antimicrobial agent.

Case Studies

  • Anticancer Case Study : A study investigated the effects of a thiadiazole derivative on MCF-7 breast cancer cells. Results indicated that the compound significantly inhibited cell growth and induced apoptosis through the activation of caspase pathways.
  • Antimicrobial Case Study : Another study evaluated the efficacy of a related thiadiazole compound against Candida albicans. The results showed that the compound had a minimum inhibitory concentration (MIC) comparable to standard antifungal agents, indicating its potential as an alternative treatment.

Q & A

Q. Key Reaction Conditions

StepReagents/CatalystsSolventTemperatureYield
Thiadiazole formationThiosemicarbazide, 4-phenylaldehydeAcetic acid/DMFReflux (2–4 h)60–75%
Methanone couplingPd₂(dba)₃, CuTC, arylboronic acidTHF80–90°C (12–24 h)70–83%

How can researchers confirm the structural integrity of the synthesized compound?

Q. Basic Characterization Techniques

  • Spectroscopy :
    • IR : Confirm carbonyl (C=O, ~1685 cm⁻¹) and thiadiazole/thiazole ring vibrations (C=N, ~1600 cm⁻¹) .
    • NMR : Key signals include thiomorpholine CH₂ protons (δ 3.62–3.76 ppm) and aromatic protons (δ 7.65–8.35 ppm) in DMSO-d₆ .
  • Mass Spectrometry : ESI-MS m/z 354.12 (M⁺) aligns with molecular formula C₁₉H₁₈N₂OS₂ .
  • Elemental Analysis : Compare calculated vs. observed C/H/N percentages (e.g., C: 64.45% observed vs. 64.38% calculated) .

Q. Advanced Structural Confirmation

  • X-ray Crystallography : Use SHELXL (for refinement) and WinGX/ORTEP (for visualization) to resolve anisotropic displacement parameters and validate bond lengths/angles .

How can low yields in thiomorpholine coupling reactions be addressed?

Q. Advanced Optimization Strategies

  • Catalyst Screening : Test Pd(PPh₃)₄ vs. Pd₂(dba)₃ for improved turnover .
  • Solvent Effects : Compare THF (polar aprotic) with DMF (polar aprotic, higher boiling point) to enhance reaction efficiency .
  • Temperature Control : Gradual heating (50°C → 90°C) prevents side reactions like deiodination .

Case Study : Substituting CuTC with CuI increased yields from 70% to 83% in thiomorpholine methanone synthesis .

What computational methods predict the compound’s bioactivity?

Q. Advanced Docking Studies

  • Software : AutoDock Vina or Schrödinger Suite for ligand-protein docking.
  • Target Selection : Prioritize enzymes with thiazole-binding pockets (e.g., kinases, cytochrome P450) .
  • Validation : Compare docking poses of the compound (e.g., as in ’s 9c derivative) with co-crystallized ligands to assess binding affinity .

Q. Docking Parameters

ParameterValue
Grid Box Size25 × 25 × 25 Å
Exhaustiveness100
Scoring FunctionMM-GBSA

How to resolve contradictions in spectral data during characterization?

Q. Data Validation Protocol

Cross-Technique Correlation : Match NMR/IR data with X-ray crystallography results (e.g., carbonyl position in IR vs. bond length in XRD) .

Elemental Analysis : Discrepancies >0.3% in C/H/N suggest impurities; repeat recrystallization (e.g., DMF-ethanol) .

Dynamic NMR : Resolve overlapping signals (e.g., thiomorpholine CH₂ groups) using variable-temperature experiments .

Example : A 0.5% deviation in carbon content was traced to incomplete purification; column chromatography (silica gel, hexane:EtOAc) resolved the issue .

What are the best practices for analyzing crystal packing interactions?

Q. Advanced Crystallographic Analysis

  • Software : SHELXL for refinement, Mercury (CCDC) for packing diagrams .
  • Key Interactions :
    • π-π stacking between phenyl and thiadiazole rings (3.5–4.0 Å spacing).
    • Hydrogen bonds involving thiomorpholine sulfur or carbonyl oxygen .

Q. Table: Representative Crystal Data

ParameterValue
Space GroupP2₁/c
Unit Cell (Å)a=10.2, b=12.5, c=14.8
Z’1
R-factor<0.05

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Phenyl-1,2,3-thiadiazol-5-yl)(thiomorpholin-4-yl)methanone
Reactant of Route 2
Reactant of Route 2
(4-Phenyl-1,2,3-thiadiazol-5-yl)(thiomorpholin-4-yl)methanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.